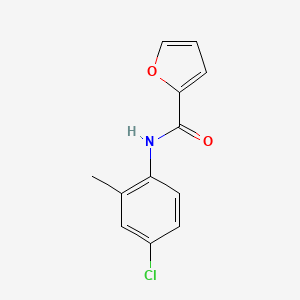

N-(4-chloro-2-methylphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIARDFEGFYIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond. Triethylamine (Et₃N) is typically employed to neutralize HCl generated during the reaction, shifting the equilibrium toward product formation. A molar ratio of 1:1.2 (acyl chloride:amine) ensures complete conversion of the limiting reagent, as excess amine facilitates faster reaction kinetics.

Experimental Protocol

-

Reagents : Furan-2-carbonyl chloride (1.0 equiv), 4-chloro-2-methylaniline (1.2 equiv), Et₃N (2.0 equiv), anhydrous dichloromethane (DCM).

-

Procedure :

-

Dissolve 4-chloro-2-methylaniline (1.2 mmol) in DCM (10 mL) under argon.

-

Add Et₃N (2.4 mmol) dropwise at 0°C to prevent exothermic side reactions.

-

Introduce furan-2-carbonyl chloride (1.0 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Stir at room temperature for 4–6 hours, monitoring progress via TLC (ethyl acetate/hexane, 1:3).

-

Quench with water (20 mL), extract with DCM (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purify by flash chromatography (ethyl acetate/hexane, 1:4) to isolate the product as a white solid.

-

Yield : 87–94%.

Key Advantages : Short reaction time, high purity, and scalability to multigram quantities.

Alternative Routes Using Coupling Reagents

For laboratories lacking facilities to handle acyl chlorides, carbodiimide-based coupling reagents offer a safer alternative. This method utilizes furan-2-carboxylic acid and 4-chloro-2-methylaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimization of Activators

EDC/HOBt-mediated coupling minimizes racemization and enhances efficiency in polar aprotic solvents. A study comparing activators reported the following yields:

| Activator System | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DMF | 78 |

| DCC/DMAP | THF | 65 |

| HATU | DCM | 82 |

Data adapted from methodologies in naphthofuran carboxamide syntheses.

Stepwise Procedure

-

Reagents : Furan-2-carboxylic acid (1.0 equiv), 4-chloro-2-methylaniline (1.1 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), DMF.

-

Protocol :

-

Activate furan-2-carboxylic acid (1.0 mmol) with EDC (1.5 mmol) and HOBt (1.5 mmol) in DMF (10 mL) at 0°C for 30 minutes.

-

Add 4-chloro-2-methylaniline (1.1 mmol) and stir at room temperature for 12–18 hours.

-

Dilute with ethyl acetate (30 mL), wash with 5% HCl (15 mL) and saturated NaHCO₃ (15 mL), dry, and concentrate.

-

Recrystallize from ethanol/water (3:1) to obtain crystalline product.

-

Yield : 75–82%.

Limitations : Longer reaction times and higher cost of reagents compared to acyl chloride route.

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and temperature critically impacts reaction kinetics and byproduct formation. A comparative analysis of solvents in direct amidation revealed:

| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 8.93 | 94 | <2 |

| THF | 7.52 | 88 | 5 |

| Acetone | 20.7 | 76 | 12 |

Polar aprotic solvents like DCM stabilize the acyl chloride intermediate while minimizing hydrolysis. Elevated temperatures (>40°C) promote side reactions such as N-acylation of the furan ring, reducing yields by 15–20%.

Scalability and Industrial Considerations

Kilogram-scale synthesis requires modifications to ensure safety and cost-effectiveness:

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Potential

Recent studies have demonstrated that derivatives of furan-2-carboxamide compounds exhibit significant anti-cancer activity. For instance, compounds similar to N-(4-chloro-2-methylphenyl)furan-2-carboxamide have been synthesized and tested against various cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and Huh-7 (liver cancer) cells. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups on the phenyl ring enhances anti-cancer activity. For example, para-substituted derivatives showed greater efficacy than their ortho or meta counterparts, with cell viability percentages significantly lower than those of untreated controls .

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| This compound | HepG2 | 33.29 |

| Similar derivative | MCF-7 | 41.81 |

| Similar derivative | Huh-7 | 45.09 |

Anti-Microbial Activity

The compound has also been evaluated for its anti-microbial properties. Research indicates that furan derivatives demonstrate effective antibacterial activity against drug-resistant strains, such as Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they could serve as potential leads for developing new antibiotics .

Drug Development

Given its promising biological activities, this compound is being investigated as a potential candidate for drug development. Its structural modifications could lead to the discovery of new therapeutic agents targeting cancer and bacterial infections. The modification of substituents on the phenyl ring is crucial for optimizing its pharmacological profile .

Structure-Based Drug Design

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, aiding in the rational design of more potent derivatives. Such studies provide insights into the molecular interactions that govern its biological activity, facilitating the development of targeted therapies .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)furan-2-carboxamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the bacterial cell, ultimately resulting in cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- N-(3-Chloro-4-methylphenyl)furan-2-carboxamide (CAS: 1982-63-4): A positional isomer with chlorine and methyl groups at positions 3 and 4 on the phenyl ring. Key difference: Lower dihedral angle between phenyl and furan rings due to reduced steric clash.

- N-(4-Methylphenyl)furan-2-carboxamide (CID 785196): Lacks the chlorine atom, resulting in lower electronegativity and reduced lipophilicity.

Functional Group Modifications

N-(4-Carbamoylphenyl)furan-2-carboxamide (CFC) :

5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (CAS: 618401-57-3):

Heterocyclic and Extended Side Chain Derivatives

- N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide: Contains a 1,2,4-oxadiazole ring, which improves metabolic stability and resistance to hydrolysis.

- 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide: Features a phenoxymethyl linker and diethylamino group. The diethylamino group introduces basicity (pKa ~10), enhancing solubility in acidic environments and enabling pH-dependent release in drug formulations .

Structural and Electronic Comparisons

Biological Activity

N-(4-chloro-2-methylphenyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

This compound features a furan ring linked to a carboxamide group, with a 4-chloro-2-methylphenyl substituent. The synthesis of this compound typically involves standard organic reactions such as acylation and cyclization, allowing for modifications that enhance biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of furan-2-carboxamide exhibit significant anti-cancer properties. Specifically, this compound has shown promising results against various cancer cell lines, including HepG2 (hepatocellular carcinoma), Huh-7, and MCF-7 (breast cancer).

Table 1: Anti-Cancer Activity of this compound Derivatives

| Compound | Cell Line | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|---|

| 4d | HepG2 | 20 | 33.29 |

| 4a | HepG2 | 20 | 35.01 |

| 4b | Huh-7 | 20 | 37.31 |

| Doxorubicin | HepG2 | - | 0.62 |

The data indicates that the para-substituted derivatives (like 4d ) exhibit lower cell viability percentages, suggesting higher cytotoxicity against these cancer cell lines compared to standard treatments like doxorubicin .

The anti-cancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit pathways critical for tumor growth. The presence of electron-donating groups on the phenyl ring enhances this effect, as seen in the structure-activity relationship studies which indicate that para-methyl substitution significantly increases potency .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|---|

| 4a | E. coli | 10.5 | 280 |

| 4b | S. aureus | 13 | 265 |

| 4c | B. cereus | 16 | 230 |

The compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria, with varying degrees of effectiveness . The findings suggest that these derivatives could serve as potential candidates for developing new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of furan derivatives similar to this compound:

- Hepatocellular Carcinoma Study : A recent study highlighted the effectiveness of furan-based carboxamides in reducing cell viability in HepG2 cells, demonstrating a concentration-dependent response with notable cytotoxicity at lower concentrations .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties revealed that certain derivatives effectively inhibited growth in clinical isolates of resistant bacterial strains, showcasing their potential in treating infections where traditional antibiotics fail .

Q & A

What are the standard synthetic routes for N-(4-chloro-2-methylphenyl)furan-2-carboxamide?

The compound is synthesized via multi-step reactions, typically involving amide coupling between furan-2-carboxylic acid derivatives and 4-chloro-2-methylaniline. Key steps include:

- Activation of the carboxylic acid : Using reagents like thionyl chloride or carbodiimides (e.g., EDCI/HOBt) to generate an acyl chloride or active ester intermediate.

- Nucleophilic substitution : Reacting the activated carbonyl with 4-chloro-2-methylaniline under reflux in aprotic solvents (e.g., DCM, THF) for 12–24 hours.

- Purification : Column chromatography or recrystallization to achieve >95% purity. Microwave-assisted synthesis can reduce reaction time to 30 minutes at 100°C .

Which spectroscopic techniques are most effective for characterizing this compound?

Critical characterization methods include:

- NMR spectroscopy :

- IR spectroscopy : C=O stretch (~1650 cm⁻¹), N–H bend (~3300 cm⁻¹) .

- X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths/angles and intermolecular interactions .

How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability. Methodological solutions include:

- Standardized protocols : Follow CLSI guidelines for antimicrobial testing or NIH/NCATS standards for cytotoxicity assays .

- Dose-response validation : Test across a 3-log concentration range (e.g., 0.1–100 μM) to establish EC₅₀/IC₅₀ values.

- Orthogonal assays : Compare enzymatic inhibition (e.g., COX-2) with cell-based viability assays (e.g., MTT) .

What computational strategies predict binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or inflammatory mediators.

- QSAR modeling : Correlate substituent effects (e.g., Cl, CH₃) with bioactivity using Hammett parameters .

What structural analogs demonstrate critical structure-activity relationships (SAR)?

Key SAR insights from related compounds:

Optimization should prioritize halogenated aryl groups and heterocyclic extensions .

How can synthetic yield be optimized for this compound?

- Reaction conditions :

- Microwave-assisted synthesis (100°C, 30 minutes vs. conventional 24 hours) .

- Solvent optimization (e.g., THF > DMF for higher yields).

- Purification : Use polymer-supported scavengers or flash chromatography .

- Design of Experiments (DoE) : Optimize molar ratios (e.g., 1:1.2 amine:acid chloride) .

What mechanisms explain its anti-inflammatory effects?

Proposed mechanisms based on structural analogs:

- IKKβ inhibition : Reduces NF-κB activation (IC₅₀ ~2.5 μM in RAW264.7 macrophages) .

- Cytokine modulation : Downregulates IL-6 and TNF-α mRNA in LPS-stimulated cells .

- Lipophilicity : Chloro and methyl substituents enhance membrane permeability (ClogP >3.0) .

What experimental designs are critical for in vivo pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.